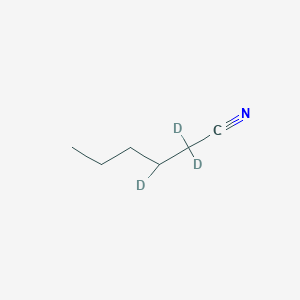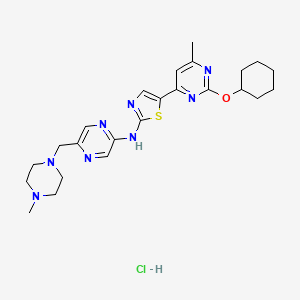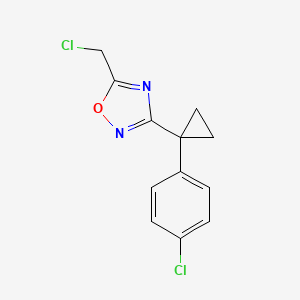
6'-Hydroxy Delavirdine O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Hydroxy Delavirdine O-Sulfate is a derivative of 6’-Hydroxy Delavirdine, which itself is a metabolite of Delavirdine. Delavirdine is a bisheteroarylpiperazine reverse transcriptase inhibitor used in the treatment of HIV-1 infection . The compound is characterized by its molecular formula C₂₂H₂₈N₆O₇S₂ and a molecular weight of 552.62.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxy Delavirdine O-Sulfate typically involves the hydroxylation of Delavirdine followed by sulfation. The hydroxylation step can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of 6’-Hydroxy Delavirdine O-Sulfate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6’-Hydroxy Delavirdine O-Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfate group, reverting to its parent compound.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 6’-Hydroxy Delavirdine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6’-Hydroxy Delavirdine O-Sulfate has several applications in scientific research:
Biology: Studied for its interactions with biological molecules, particularly in the context of HIV research.
Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard.
Mechanism of Action
6’-Hydroxy Delavirdine O-Sulfate exerts its effects by binding directly to the viral reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This mechanism is similar to that of its parent compound, Delavirdine, which is a non-nucleoside reverse transcriptase inhibitor .
Comparison with Similar Compounds
Similar Compounds
Delavirdine: The parent compound, used as an HIV-1 reverse transcriptase inhibitor.
6’-Hydroxy Delavirdine: The immediate precursor to 6’-Hydroxy Delavirdine O-Sulfate.
6’-Hydroxy N-Desisopropyl Delavirdine 6’-O-Sulfate: Another derivative with similar properties.
Uniqueness
6’-Hydroxy Delavirdine O-Sulfate is unique due to its specific sulfation, which imparts distinct chemical and biological properties. This modification enhances its solubility and potentially alters its pharmacokinetic profile compared to its parent compound and other derivatives .
Properties
CAS No. |
188780-40-7 |
|---|---|
Molecular Formula |
C₂₂H₂₈N₆O₇S₂ |
Molecular Weight |
552.62 |
Synonyms |
N-[2-[[4-[3-[(1-Methylethyl)amino]-6-(sulfooxy)-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; 1-[3-[(1-Methylethyl)amino]-6-(sulfooxy)-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)



![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
